molecular formula C9H18N2O B12871542 (S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide

(S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide

Cat. No.: B12871542
M. Wt: 170.25 g/mol
InChI Key: FBQJDCDVNVNFPP-QMMMGPOBSA-N
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Description

(S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide is a chiral compound belonging to the class of pyrrolidine derivatives This compound is characterized by its unique structural configuration, which includes an isopropyl group attached to the nitrogen atom and a methyl group at the first position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as (S)-pyrrolidine-2-carboxylic acid and isopropylamine.

    Amidation Reaction: The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is activated using reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to form an intermediate. This intermediate then reacts with isopropylamine to form the desired carboxamide.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxamide group, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

(S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, resulting in the desired biological effect. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access.

Comparison with Similar Compounds

    (S)-Pyrrolidine-2-carboxamide: Lacks the isopropyl and methyl groups, resulting in different chemical and biological properties.

    N-Isopropyl-1-methylpyrrolidine: Lacks the carboxamide group, affecting its reactivity and applications.

    (S)-N-Isopropyl-1-methylpyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical behavior.

Uniqueness: (S)-N-Isopropyl-1-methylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and chiral configuration, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(2S)-1-methyl-N-propan-2-ylpyrrolidine-2-carboxamide

InChI

InChI=1S/C9H18N2O/c1-7(2)10-9(12)8-5-4-6-11(8)3/h7-8H,4-6H2,1-3H3,(H,10,12)/t8-/m0/s1

InChI Key

FBQJDCDVNVNFPP-QMMMGPOBSA-N

Isomeric SMILES

CC(C)NC(=O)[C@@H]1CCCN1C

Canonical SMILES

CC(C)NC(=O)C1CCCN1C

Origin of Product

United States

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